![molecular formula C21H16ClN3OS B2861533 N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide CAS No. 895024-07-4](/img/structure/B2861533.png)
N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide
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Description
N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide, also known as CPTH2, is a small molecule inhibitor that has gained significant attention in the field of cancer research. CPTH2 is known to inhibit histone acetyltransferases (HATs), which are enzymes that play a crucial role in gene expression and are often overexpressed in cancer cells.
Scientific Research Applications
Antitubercular Agent
This compound has been investigated for its potential as an antitubercular agent. The structural similarity to pyrazinamide, a first-line antitubercular drug, suggests that it could be effective against Mycobacterium tuberculosis. Research indicates that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis H37Ra, with inhibitory concentrations (IC50) in the low micromolar range .
Cytotoxicity Assessment
Studies have also focused on the cytotoxicity of this compound on human cells, such as HEK-293 (human embryonic kidney) cells. The results are promising, indicating that the compound and its derivatives are non-toxic to human cells, which is crucial for any potential therapeutic application .
Molecular Docking Studies
Molecular docking studies are essential to understand the interaction of this compound with biological targets. These studies help in predicting the orientation and binding affinity of the compound to enzyme or receptor active sites, which is vital for drug design and development .
Synthesis of Derivatives
The compound serves as a core structure for the synthesis of various derivatives. These derivatives are then screened for their biological activity, which can lead to the discovery of new therapeutic agents with improved efficacy and safety profiles .
Chemical Intermediate
As a chemical intermediate, this compound can be used in the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable starting material in organic synthesis, leading to a wide range of applications in medicinal chemistry .
properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3OS/c22-17-8-9-18-19(12-17)27-21(24-18)25(14-16-7-4-10-23-13-16)20(26)11-15-5-2-1-3-6-15/h1-10,12-13H,11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNGGSPIUVGEBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide |
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